N-(3,4-dimethylphenyl)-3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O2/c1-11-4-5-14(8-12(11)2)21-18(25)24-9-13(10-24)17-22-16(23-26-17)15-19-6-3-7-20-15/h3-8,13H,9-10H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJRBJUSWFDKCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethylphenyl)-3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the realm of anticancer research. This article summarizes the current understanding of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure featuring an azetidine ring and an oxadiazole moiety, which are known for their diverse biological activities. The molecular formula is , with a molecular weight of approximately 313.37 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C17H19N5O2 |
| Molecular Weight | 313.37 g/mol |
| LogP | 3.56 |
| Polar Surface Area | 67.23 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : Like other oxadiazole derivatives, this compound may inhibit various enzymes involved in cancer progression, such as thymidylate synthase and histone deacetylases (HDAC) .
- Induction of Apoptosis : Preliminary studies suggest that compounds with similar structures can induce apoptosis in cancer cells by activating caspases and modulating p53 pathways .
- Antioxidant Activity : The presence of the pyrimidine ring may contribute to antioxidant properties, which can protect normal cells from oxidative stress induced by cancer therapies .
Biological Activity Overview
Recent literature highlights a variety of biological activities associated with 1,2,4-oxadiazole derivatives:
- Anticancer Activity : Many studies have reported that oxadiazole derivatives exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and PANC-1 (pancreatic cancer). For instance, compounds similar to N-(3,4-dimethylphenyl)-3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine have shown IC50 values in the micromolar range against these cell lines .
- Antimicrobial Properties : Some derivatives have demonstrated activity against bacterial strains, suggesting potential applications in treating infections alongside cancer therapies .
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of oxadiazole derivatives in inhibiting cell proliferation in MCF-7 cells. The compound exhibited an IC50 value of approximately 0.65 µM, indicating potent anticancer activity compared to other tested compounds .
Case Study 2: Mechanistic Insights
Research utilizing molecular docking studies revealed that the compound interacts favorably with target proteins involved in cancer cell survival pathways. Strong hydrophobic interactions were noted between the aromatic rings of the oxadiazole derivative and amino acid residues within the receptor binding sites .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs primarily differ in the substituents attached to the azetidine-carboxamide group. Below is a detailed comparison with a closely related analog:
Structural and Physicochemical Comparison
| Compound Name | Substituent (R) | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| N-(3,4-dimethylphenyl)-3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide | 3,4-dimethylphenyl | 350.28* | Bulky aromatic group, high lipophilicity |
| N-ethyl-3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide (CAS 1327529-26-9) | Ethyl | 274.28 | Small alkyl group, moderate hydrophilicity |
*Calculated based on the ethyl analog’s molecular weight (274.28 g/mol) , adjusted for the 3,4-dimethylphenyl substituent (ΔMW = +76 g/mol).
Functional Implications
- Molecular Weight and Lipophilicity: The 3,4-dimethylphenyl substituent increases molecular weight by ~76 g/mol compared to the ethyl analog.
- Binding Interactions : The aromatic dimethylphenyl group may engage in π-π stacking or hydrophobic interactions with target proteins, improving binding affinity in hydrophobic pockets. In contrast, the ethyl group lacks such interactions but may reduce steric hindrance.
- Synthetic Accessibility : Both compounds likely share similar synthetic routes, such as coupling reactions for carboxamide formation, as seen in related heterocyclic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
